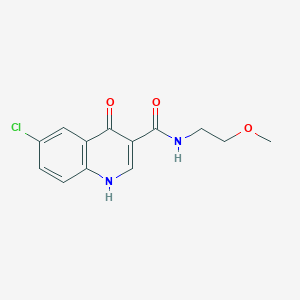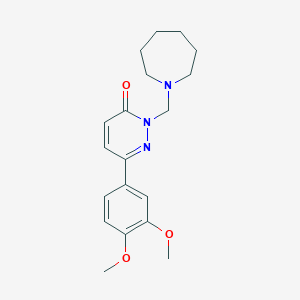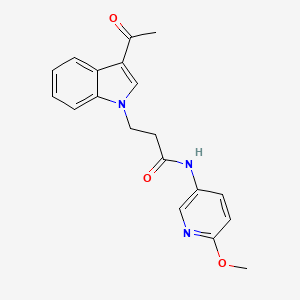![molecular formula C21H29N5O4 B12174962 N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12174962.png)
N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, a pyrrolidine ring, and a dimethoxyphenyl group, making it a unique structure with diverse chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the triazole ring, the attachment of the dimethoxyphenyl group, and the construction of the pyrrolidine ring. Common reagents used in these reactions include hydrazine derivatives, alkyl halides, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Aplicaciones Científicas De Investigación
N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s unique structure allows it to bind selectively to these targets, exerting its effects through various biochemical mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dimethoxyphenylacetamide
- Acetamide, N-(3,4-dimethoxyphenethyl)
- N-Acetyl-3,4-dimethoxyphenethylamine
Uniqueness
N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide stands out due to its combination of a triazole ring and a pyrrolidine ring, which imparts unique chemical properties and potential biological activities not found in similar compounds .
Propiedades
Fórmula molecular |
C21H29N5O4 |
|---|---|
Peso molecular |
415.5 g/mol |
Nombre IUPAC |
N-[5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H29N5O4/c1-13(2)11-26-12-15(10-19(26)27)20(28)23-21-22-18(24-25-21)8-6-14-5-7-16(29-3)17(9-14)30-4/h5,7,9,13,15H,6,8,10-12H2,1-4H3,(H2,22,23,24,25,28) |
Clave InChI |
DZIWECAVNKASDC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1CC(CC1=O)C(=O)NC2=NNC(=N2)CCC3=CC(=C(C=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3-Fluorobenzyl)(furan-2-ylmethyl)amino]-3-(2-methoxyphenoxy)propan-2-ol](/img/structure/B12174887.png)




![3-Chloro-2-[(phenylacetyl)amino]benzoic acid](/img/structure/B12174949.png)
![(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-[2-(4-methoxyphenyl)ethyl]-4-methylhex-4-enamide](/img/structure/B12174950.png)

![N,N-diethyl-4-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]benzene-1-sulfonamide](/img/structure/B12174969.png)
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-{2-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]ethyl}-5-imino-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12174971.png)


![3-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(1H-indol-4-yl)benzamide](/img/structure/B12174985.png)
